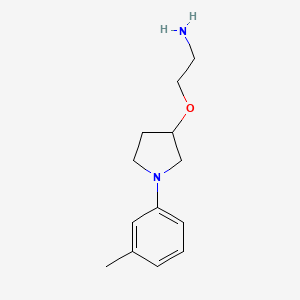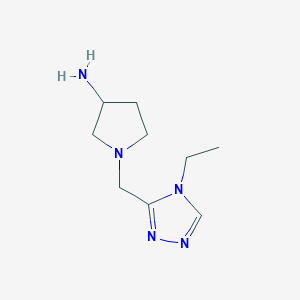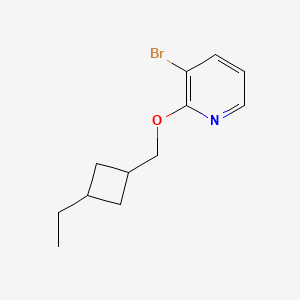
2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamine is a chemical compound that features a pyrrolidine ring substituted with a m-tolyl group and an ethanamine moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamin beinhaltet typischerweise die Reaktion von m-Tolyl-substituiertem Pyrrolidin mit einem geeigneten Ethanamin-Derivat. Eine gängige Methode beinhaltet die Verwendung von N-substituierten Piperidinen, die eine Reihe von Reaktionen durchlaufen, darunter Ringkontraktion und deformylative Funktionalisierung . Die Reaktionsbedingungen beinhalten oft die Verwendung bestimmter Oxidationsmittel und Additive, um die gewünschte Selektivität zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen, was möglicherweise ihre funktionellen Gruppen verändert.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom spezifischen Reaktionsweg ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als vielseitiges Zwischenprodukt in der organischen Synthese und ermöglicht die Konstruktion komplexer Moleküle.
Biologie: Die Verbindung kann für die Untersuchung biologischer Pfade und Wechselwirkungen verwendet werden, insbesondere solche, die Pyrrolidinderivate betreffen.
Industrie: Wird bei der Herstellung von Feinchemikalien, Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, wodurch biologische Pfade beeinflusst werden. Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.
Wissenschaftliche Forschungsanwendungen
2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrolidine derivatives.
Industry: Utilized in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin: Ein einfacher Stickstoffheterocyclus, der in der medizinischen Chemie weit verbreitet ist.
Pyrrolidin-2-on: Bekannt für seine biologische Aktivität und Verwendung als synthetisches Zwischenprodukt.
Pyrrolidin-2,5-dion: Ein weiteres Derivat mit bedeutenden biologischen und chemischen Anwendungen.
Einzigartigkeit
2-((1-(m-Tolyl)pyrrolidin-3-yl)oxy)ethanamin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für spezielle Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-[1-(3-methylphenyl)pyrrolidin-3-yl]oxyethanamine |
InChI |
InChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)15-7-5-13(10-15)16-8-6-14/h2-4,9,13H,5-8,10,14H2,1H3 |
InChI-Schlüssel |
QKKBEBFYQGOTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCC(C2)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)
![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
![2-Thioxo-1,2-dihydro-[4,4'-bipyridine]-3-carbonitrile](/img/structure/B11787301.png)







![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
